Cas no 585552-07-4 (N-(3-chlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide)
N-(3-chlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-chlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
- Acetamide, N-(3-chlorophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-
- F1874-0134
- AKOS002451720
- N-(3-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
- N-(3-chlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide
- 585552-07-4
-
- Inchi: 1S/C19H14ClN5OS/c20-13-5-4-6-14(9-13)24-17(26)11-27-19-16-10-23-25(18(16)21-12-22-19)15-7-2-1-3-8-15/h1-10,12H,11H2,(H,24,26)
- InChI Key: HECFCPBBRDHKES-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(Cl)=C1)(=O)CSC1N=CN=C2N(C3=CC=CC=C3)N=CC2=1
Computed Properties
- Exact Mass: 395.0607590g/mol
- Monoisotopic Mass: 395.0607590g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 507
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 98Ų
Experimental Properties
- Density: 1.43±0.1 g/cm3(Predicted)
- Boiling Point: 590.5±50.0 °C(Predicted)
- pka: 12.12±0.70(Predicted)
N-(3-chlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1874-0134-2μmol |
N-(3-chlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide |
585552-07-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1874-0134-5μmol |
N-(3-chlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide |
585552-07-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1874-0134-10μmol |
N-(3-chlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide |
585552-07-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1874-0134-20μmol |
N-(3-chlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide |
585552-07-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1874-0134-1mg |
N-(3-chlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide |
585552-07-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1874-0134-2mg |
N-(3-chlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide |
585552-07-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1874-0134-3mg |
N-(3-chlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide |
585552-07-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1874-0134-4mg |
N-(3-chlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide |
585552-07-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1874-0134-5mg |
N-(3-chlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide |
585552-07-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1874-0134-10mg |
N-(3-chlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide |
585552-07-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(3-chlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on N-(3-chlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide
N-(3-chlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide (CAS 585552-07-4): A Comprehensive Overview
N-(3-chlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide, with the CAS number 585552-07-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which are known for their diverse biological activities. The presence of a 3-chlorophenyl group and a sulfanyl acetamide moiety in its structure makes it a promising candidate for various applications, particularly in drug discovery and development.
The molecular formula of N-(3-chlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is C19H14ClN5OS, and its molecular weight is 395.86 g/mol. The compound exhibits unique physicochemical properties, including moderate solubility in organic solvents and stability under standard laboratory conditions. Researchers have explored its potential as a kinase inhibitor, given the structural similarity of the pyrazolo[3,4-d]pyrimidine core to known kinase-binding scaffolds. This has led to investigations into its efficacy in targeting specific signaling pathways involved in cellular proliferation and inflammation.
One of the most compelling aspects of CAS 585552-07-4 is its versatility in medicinal chemistry. Recent studies have highlighted its role in the design of small-molecule therapeutics, particularly for conditions where modulation of kinase activity is beneficial. The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl fragment is a critical pharmacophore, contributing to the compound's ability to interact with biological targets. Additionally, the sulfanyl acetamide linkage enhances its binding affinity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies.
In the context of current research trends, N-(3-chlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide aligns with the growing interest in targeted therapies and precision medicine. The compound's potential applications extend to areas such as oncology, where kinase inhibitors are a cornerstone of treatment strategies. Its 3-chlorophenyl substituent also opens avenues for further chemical modifications, enabling the development of analogs with improved pharmacokinetic properties.
The synthesis of CAS 585552-07-4 typically involves multi-step organic reactions, including condensation and substitution processes. Researchers have optimized these methods to achieve high yields and purity, ensuring reproducibility for laboratory and industrial-scale production. The compound's stability and compatibility with various reaction conditions further enhance its appeal as a building block in synthetic chemistry.
From a commercial perspective, N-(3-chlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is available through specialized chemical suppliers, catering to the needs of academic and pharmaceutical research institutions. Its demand is driven by the ongoing exploration of pyrazolo[3,4-d]pyrimidine-based compounds in drug discovery pipelines. Market analysts note a steady increase in inquiries for this compound, reflecting its relevance in contemporary research.
Safety and handling of CAS 585552-07-4 follow standard laboratory protocols for organic compounds. While it is not classified as hazardous under typical conditions, proper personal protective equipment (PPE) and ventilation are recommended during its use. Researchers are advised to consult material safety data sheets (MSDS) for detailed guidelines on storage and disposal.
In summary, N-(3-chlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide represents a fascinating example of how structural complexity can translate into functional diversity. Its CAS number 585552-07-4 serves as a unique identifier for researchers seeking to explore its potential further. As the scientific community continues to uncover new applications for pyrazolo[3,4-d]pyrimidine derivatives, this compound is poised to remain a subject of interest in the realms of medicinal chemistry and beyond.
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